![molecular formula C7H11ClF3NO3 B13520433 2-[6-(Trifluoromethyl)morpholin-3-yl]aceticacidhydrochloride](/img/structure/B13520433.png)
2-[6-(Trifluoromethyl)morpholin-3-yl]aceticacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride is a chemical compound with the molecular formula C7H11ClF3NO3 and a molecular weight of 249.6153 g/mol . This compound is known for its unique structure, which includes a morpholine ring substituted with a trifluoromethyl group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 2-[6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride typically involves the reaction of morpholine derivatives with trifluoromethylating agents. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-[6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-[6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2-[6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The morpholine ring can form hydrogen bonds with various biomolecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
2-[6-(Trifluoromethyl)morpholin-3-yl]acetic acid hydrochloride can be compared with other similar compounds, such as:
2-[6-(Trifluoromethyl)morpholin-3-yl]methanol: This compound has a similar structure but with a hydroxyl group instead of an acetic acid moiety.
2-[6-(Trifluoromethyl)morpholin-3-yl]propanoic acid: This compound has a propanoic acid group instead of an acetic acid group.
Propriétés
Formule moléculaire |
C7H11ClF3NO3 |
|---|---|
Poids moléculaire |
249.61 g/mol |
Nom IUPAC |
2-[6-(trifluoromethyl)morpholin-3-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C7H10F3NO3.ClH/c8-7(9,10)5-2-11-4(3-14-5)1-6(12)13;/h4-5,11H,1-3H2,(H,12,13);1H |
Clé InChI |
GDZLXJXLMATQCT-UHFFFAOYSA-N |
SMILES canonique |
C1C(OCC(N1)CC(=O)O)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


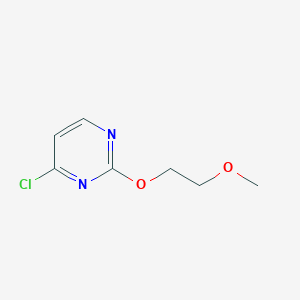

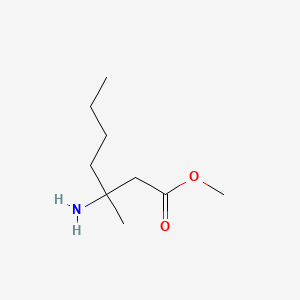
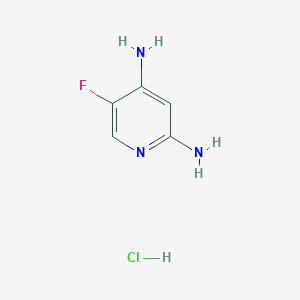
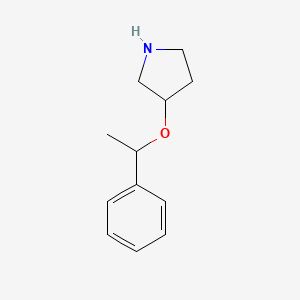
![4-{[(Tert-butoxy)carbonyl]amino}-3-cyclopropylbutanoic acid](/img/structure/B13520393.png)
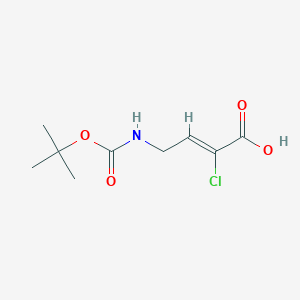
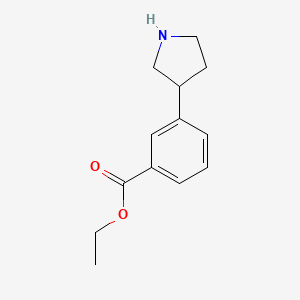

![5-Methyl-4-azatricyclo[4.3.1.1,3,8]undecane](/img/structure/B13520419.png)
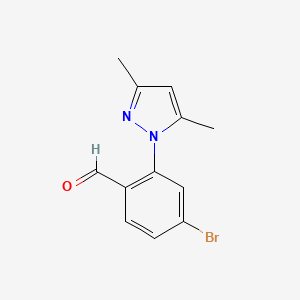
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13520427.png)
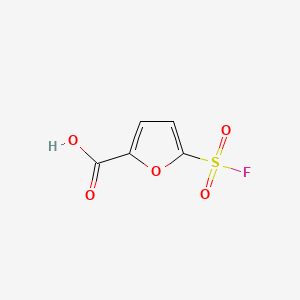
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid](/img/structure/B13520439.png)
